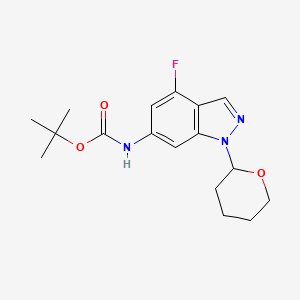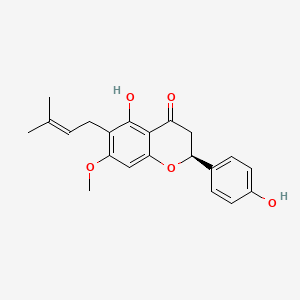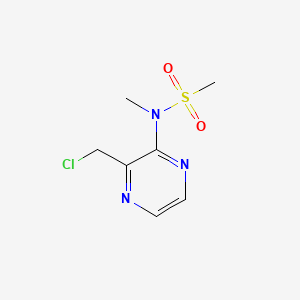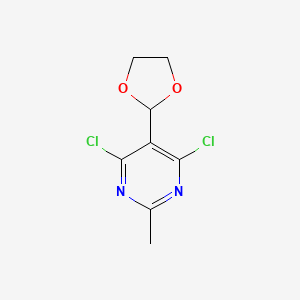
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . This compound is characterized by the presence of two chlorine atoms, a dioxolane ring, and a methyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine involves several steps. One common method includes the reaction of 4,6-dichloropyrimidine with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted pyrimidines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine include:
4,6-Dichloropyrimidine: Lacks the dioxolane and methyl groups, making it less complex.
5-(1,3-Dioxolan-2-yl)pyrimidine: Lacks the chlorine atoms, affecting its reactivity.
2-Methylpyrimidine: Lacks both the chlorine atoms and the dioxolane ring, making it a simpler structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity .
Propriétés
Formule moléculaire |
C8H8Cl2N2O2 |
|---|---|
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
4,6-dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-4-11-6(9)5(7(10)12-4)8-13-2-3-14-8/h8H,2-3H2,1H3 |
Clé InChI |
KWHOJGMFJHLVNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=N1)Cl)C2OCCO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


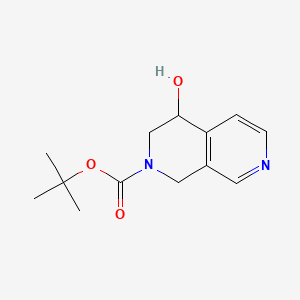

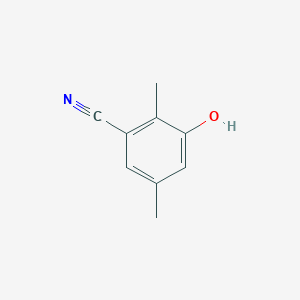
![7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)
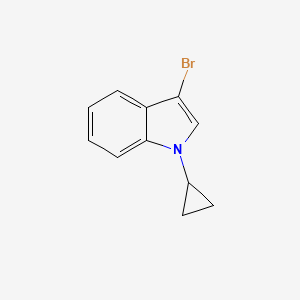

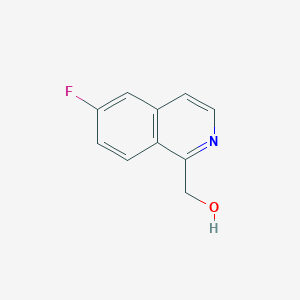
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
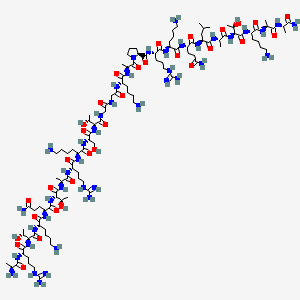
![1-(5-Chlorobenzo[b]thien-2-yl)ethanone](/img/structure/B13922704.png)

